molecular formula C22H14N6O3 B11697666 2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile

2-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile

Cat. No.: B11697666
M. Wt: 410.4 g/mol
InChI Key: NKNLUEIEMWIWSV-UHFFFAOYSA-N
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Description

2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE is a complex organic compound known for its unique structural properties. It features a pyrazole ring, a nitrophenyl group, and a benzonitrile moiety, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of hydrazine derivatives with β-diketones. The nitrophenyl group is introduced via nitration reactions, while the benzonitrile moiety is incorporated through nucleophilic substitution reactions. The final step often involves the condensation of the pyrazole derivative with the benzonitrile compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitrile compounds.

Scientific Research Applications

2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Carboxymethyl chitosan: A biocompatible polymer with various biomedical applications.

Uniqueness

2-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE is unique due to its combination of a pyrazole ring, nitrophenyl group, and benzonitrile moiety. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H14N6O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzonitrile

InChI

InChI=1S/C22H14N6O3/c23-14-16-6-4-5-9-19(16)24-25-21-20(15-10-12-18(13-11-15)28(30)31)26-27(22(21)29)17-7-2-1-3-8-17/h1-13,26H

InChI Key

NKNLUEIEMWIWSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4C#N

Origin of Product

United States

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